Ethyl 6-chloro-3-pyridylglyoxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

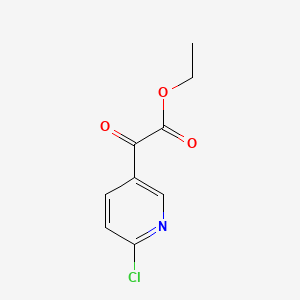

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPVENOVYSKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654803 | |

| Record name | Ethyl (6-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-55-2 | |

| Record name | Ethyl 6-chloro-α-oxo-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 6-chloro-3-pyridylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

Ethyl 6-chloro-3-pyridylglyoxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, comprising a chlorinated pyridine ring and a reactive glyoxylate moiety, position it as a valuable intermediate for the synthesis of a diverse range of complex molecules. The presence of the chlorine atom provides a handle for further functionalization through nucleophilic substitution reactions, while the α-keto ester group is a versatile precursor for the construction of various heterocyclic systems and pharmacologically active scaffolds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers and professionals in drug discovery and development. The strategic importance of this molecule lies in its utility as a precursor to novel therapeutic agents and next-generation crop protection agents, including analogues of neonicotinoid insecticides.[1][2]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step pathway, commencing from readily available precursors. The overall synthetic strategy involves the initial formation of a chlorinated nicotinic acid derivative, followed by the introduction of the ethyl glyoxylate functionality.

Part 1: Synthesis of the Precursor, Ethyl 6-chloronicotinate

The journey towards this compound begins with the synthesis of its key precursor, ethyl 6-chloronicotinate. This is generally accomplished in two sequential steps:

-

Oxidation of 2-chloro-5-methylpyridine: The synthesis initiates with the oxidation of 2-chloro-5-methylpyridine to yield 6-chloronicotinic acid. A common and effective method for this transformation is catalytic oxidation using a cobalt salt, such as cobalt acetate, in the presence of a suitable solvent like chlorobenzene, with oxygen as the oxidant. This method is favored for its relatively mild reaction conditions and avoidance of harsh oxidizing agents like potassium permanganate, which can lead to environmental concerns.

-

Fischer Esterification of 6-chloronicotinic acid: The resulting 6-chloronicotinic acid is then subjected to Fischer esterification to produce ethyl 6-chloronicotinate. This classic reaction involves heating the carboxylic acid in ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium of the reaction is driven towards the ester product by using an excess of ethanol or by removing the water formed during the reaction.

Experimental Protocol: Synthesis of Ethyl 6-chloronicotinate

Step 1: Synthesis of 6-Chloronicotinic Acid

-

Materials: 2-chloro-5-methylpyridine, Chlorobenzene, Cobalt (II) acetate, Oxygen gas.

-

Procedure:

-

To a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, add 2-chloro-5-methylpyridine and a catalytic amount of cobalt (II) acetate in chlorobenzene.

-

Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) while bubbling a steady stream of oxygen through the solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and isolate the crude 6-chloronicotinic acid by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Step 2: Synthesis of Ethyl 6-chloronicotinate

-

Materials: 6-Chloronicotinic acid, Absolute ethanol, Concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 6-chloronicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 6-chloronicotinate.

-

Part 2: Synthesis of this compound via Claisen Condensation

The final and crucial step in the synthesis is the introduction of the glyoxylate moiety onto the ethyl 6-chloronicotinate backbone. This is effectively achieved through a crossed Claisen condensation reaction with diethyl oxalate.[3][4] In this reaction, a strong base is used to generate an enolate from a suitable precursor, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate. For the synthesis of this compound, the methyl group of a precursor like 6-chloro-3-acetylpyridine could be deprotonated to form the nucleophilic enolate. However, a more direct approach involves the reaction of the ethyl 6-chloronicotinate itself in the presence of a suitable base and diethyl oxalate.

The choice of base and reaction conditions is critical to favor the desired crossed condensation over self-condensation of the starting ester. A non-nucleophilic strong base such as sodium ethoxide in a non-protic solvent is typically employed.[5]

Plausible Reaction Mechanism:

The reaction proceeds via the formation of an enolate from ethyl 6-chloronicotinate, which then attacks one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the final product, this compound.

Caption: Plausible mechanism for the Claisen condensation.

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl 6-chloronicotinate, Diethyl oxalate, Sodium ethoxide, Anhydrous solvent (e.g., THF or diethyl ether).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethyl 6-chloronicotinate and diethyl oxalate in the same solvent to the cooled base solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Quench the reaction by carefully adding a dilute acid (e.g., aqueous HCl) until the solution is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization, handling, and application in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 902837-55-2[6] |

Spectroscopic Data (Predicted and based on similar structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the chloro and glyoxylate substituents.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the pyridine ring, and the carbons of the ethyl group. The carbon attached to the chlorine atom will show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the region of 1680-1750 cm⁻¹. Vibrations associated with the pyridine ring and the C-Cl bond will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the glyoxylate side chain. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[6]

Applications in Synthesis

This compound is a versatile intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals.[7]

Precursor to Neonicotinoid Insecticides and their Analogues

The 6-chloro-3-pyridyl moiety is a key structural feature of many neonicotinoid insecticides, such as imidacloprid.[8][9] this compound serves as a valuable starting material for the synthesis of novel neonicotinoid analogues. The glyoxylate group can be transformed into various functionalities, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. For instance, the ketone can be reduced to a hydroxyl group, which can then be further modified, or the entire glyoxylate unit can be a precursor to different heterocyclic rings.

Caption: Synthetic utility of this compound.

Building Block for Novel Pharmaceutical Agents

The pyridine ring is a common scaffold in many pharmaceutical drugs. The reactive handles on this compound make it an attractive starting point for the synthesis of new drug candidates. The chlorine atom can be displaced by various nucleophiles to introduce different side chains, while the glyoxylate moiety can be used to construct more complex heterocyclic systems with potential biological activity.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The synthetic route, primarily involving the Claisen condensation of ethyl 6-chloronicotinate with diethyl oxalate, provides an efficient means to access this key building block. Its unique combination of a functionalized pyridine ring and a reactive glyoxylate group opens up a wide array of possibilities for the synthesis of novel agrochemicals and pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and potential applications, aiming to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their research and development endeavors. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to expand its importance in modern chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate (C9H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10Cl2N2O3 | CID 66744879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Ethyl 6-chloro-3-pyridylglyoxylate in Heterocyclic Synthesis

For Immediate Release

[City, State] – January 5, 2026 – In the intricate world of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, Ethyl 6-chloro-3-pyridylglyoxylate has emerged as a highly versatile and reactive intermediate, offering a gateway to a diverse array of biologically significant heterocyclic scaffolds. This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the properties, reactivity, and synthetic applications of this pivotal compound.

Core Characteristics of this compound

This compound, with the chemical formula C₉H₈ClNO₃, is a unique α-ketoester featuring a pyridine ring substituted with a chlorine atom.[1][2] This combination of functional groups – an ester, a ketone, and a halogenated pyridine ring – imbues the molecule with a rich and varied reactivity profile, making it an ideal precursor for the construction of complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 902837-55-2 | [1] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in cyclocondensation reactions.

The Gateway to Privileged Scaffolds: Synthesis of Quinoxalines

Quinoxalines and their derivatives are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The synthesis of these valuable scaffolds can be efficiently achieved through the condensation of an α-dicarbonyl compound with an ortho-phenylenediamine. This compound serves as an excellent α-dicarbonyl equivalent for this purpose.

The reaction proceeds via a cyclocondensation mechanism where the two amino groups of the o-phenylenediamine sequentially attack the two electrophilic carbonyl carbons of the glyoxylate. This is followed by dehydration to yield the aromatic quinoxaline ring system.

DOT Diagram: Synthesis of Pyridyl-Substituted Quinoxalines

Caption: Reaction pathway for the synthesis of pyridyl-substituted quinoxalines.

Experimental Protocol: Synthesis of Ethyl 2-(6-chloropyridin-3-yl)quinoxaline-3-carboxylate

This protocol outlines a general procedure for the synthesis of a pyridyl-substituted quinoxaline, a key intermediate for further functionalization.

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol (or a similar suitable solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add o-phenylenediamine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure Ethyl 2-(6-chloropyridin-3-yl)quinoxaline-3-carboxylate.

The resulting pyridyl-substituted quinoxaline can be further modified at the ester and chloro-substituents to generate a library of compounds for biological screening. The inherent bioactivity of the quinoxaline core, coupled with the modifiable handles, makes this a powerful strategy in drug discovery.[6][7]

Expanding the Heterocyclic Universe: Access to Pyridopyrazines and Other Fused Systems

The versatility of this compound extends beyond the synthesis of quinoxalines. By employing different binucleophiles, a variety of other fused heterocyclic systems can be accessed. For instance, reaction with 2,3-diaminopyridine will yield a pyridopyrazine derivative, another scaffold of medicinal interest.

The general principle of cyclocondensation remains the same, highlighting the modularity of this synthetic approach. The choice of the diamine dictates the nature of the resulting fused heterocyclic system.

DOT Diagram: Versatility in Heterocyclic Synthesis

Caption: Diverse heterocycles from a common precursor.

The Medicinal Chemist's Ally: Bioactive Potential of Derived Heterocycles

The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[8][9][10][11] The heterocycles synthesized from this compound, therefore, carry the dual advantage of a proven pyridine scaffold and a bioactive heterocyclic core.

The resulting pyridyl-substituted quinoxalines and pyridopyrazines are attractive targets for screening against a wide range of diseases, including cancer, microbial infections, and neurological disorders.[12] The ability to rapidly generate a diverse library of these compounds from a common, readily accessible building block underscores the strategic importance of this compound in modern drug discovery programs.

Conclusion and Future Outlook

This compound stands out as a powerful and versatile building block in the synthesis of medicinally relevant heterocycles. Its inherent reactivity, coupled with the strategic placement of functional groups, provides a reliable and efficient entry point to privileged scaffolds such as quinoxalines and pyridopyrazines. The continued exploration of its reactivity with a broader range of binucleophiles is expected to unlock access to novel heterocyclic systems with unique biological activities, further solidifying its role as an indispensable tool for the medicinal chemist.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. guidechem.com [guidechem.com]

- 3. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Role of Ethyl 6-chloro-3-pyridylglyoxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into a Versatile Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis

This technical guide provides an in-depth analysis of Ethyl 6-chloro-3-pyridylglyoxylate, a key heterocyclic intermediate, for researchers, scientists, and professionals in drug development and medicinal chemistry. We will explore its structural significance, plausible synthetic pathways, inherent reactivity, and its crucial role in the synthesis of bioactive molecules, including next-generation pharmaceuticals and advanced agrochemicals.

Introduction: The Unseen Importance of Chlorinated Pyridine Scaffolds

Chlorinated heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry and drug discovery. The incorporation of chlorine atoms into a molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The pyridine ring, a privileged scaffold in numerous approved drugs, offers a versatile platform for structural modification. When combined, the chloro-pyridyl moiety becomes a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its strategically placed chloro, pyridyl, and glyoxylate functionalities, represents a highly valuable, yet under-documented, intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate |

| CAS Number | 902837-55-2 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthetic Pathways and Mechanistic Insights

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in standard chemical literature, its structure suggests several plausible and efficient synthetic routes based on well-established organic reactions.

Pathway A: Oxidation of 1-(6-chloropyridin-3-yl)ethanone

A common and direct approach to α-keto esters is the oxidation of the corresponding methyl ketone. This pathway would commence with the commercially available 1-(6-chloropyridin-3-yl)ethanone.

Workflow 1: Proposed Synthesis via Oxidation

References

A Technical Guide to Ethyl 6-chloro-3-pyridylglyoxylate: A Versatile Building Block for Novel Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs. The development of efficient synthetic routes to novel, functionalized pyridine derivatives is therefore a critical endeavor in drug discovery. This technical guide focuses on Ethyl 6-chloro-3-pyridylglyoxylate, a highly versatile and reactive building block, as a strategic starting material for the synthesis of diverse heterocyclic scaffolds. Possessing both an electrophilic α-ketoester moiety and a synthetically useful chlorinated pyridine ring, this reagent offers multiple avenues for molecular elaboration. This document provides a senior-level perspective on its synthesis, reactivity, and application, detailing field-proven protocols for constructing complex, biologically relevant molecules, including quinoxalines and imidazo[1,2-a]pyridines, through both classic condensation and modern multicomponent strategies.

The Strategic Importance of this compound

This compound is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the unique combination of two reactive centers within a single, stable molecule:

-

The α-Ketoester Moiety: This 1,2-dicarbonyl system is highly electrophilic at both the ketone and ester carbonyl carbons. It is an ideal substrate for a wide range of nucleophilic additions and condensation reactions, serving as a versatile linchpin in the construction of five- and six-membered heterocyclic rings.[1][2] Its reactivity is central to numerous named reactions and multicomponent strategies.[3]

-

The 6-Chloro-3-pyridyl Core: The pyridine ring is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The chlorine atom at the 6-position is not merely a substituent; it is a functional handle for further modification via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for late-stage diversification of the synthesized derivatives.

This dual reactivity makes this compound a powerful tool for generating molecular complexity and rapidly accessing libraries of novel pyridine-based compounds for biological screening.

Synthesis and Characterization

While numerous methods exist for the preparation of aryl glyoxylates, the Friedel-Crafts acylation of a suitable aromatic precursor with an oxalyl chloride derivative is one of the most direct and established routes.[4][5][6] This approach leverages the electrophilic aromatic substitution mechanism to install the glyoxylate functional group onto the pyridine ring.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of this compound from 2-chloropyridine and ethyl oxalyl chloride.

Causality: The reaction requires a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the ethyl oxalyl chloride. The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion. The electron-rich pyridine ring then attacks this electrophile. Anhydrous conditions are critical, as AlCl₃ reacts violently with water, which would quench the catalyst and hydrolyze the acid chloride.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM, 5 mL per mmol of 2-chloropyridine). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: In a separate dry flask, prepare a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM (2 mL per mmol). Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Electrophilic Aromatic Substitution: Add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DCM (2 mL per mmol) dropwise to the reaction mixture via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold 1M HCl. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation: Expected Characterization

| Analysis | Expected Data |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| ¹H NMR (CDCl₃) | δ ~8.8 (d, 1H, pyridyl-H2), ~8.1 (dd, 1H, pyridyl-H4), ~7.5 (d, 1H, pyridyl-H5), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ~185 (C=O, ketone), ~162 (C=O, ester), ~155 (pyridyl-C6), ~152 (pyridyl-C2), ~140 (pyridyl-C4), ~130 (pyridyl-C3), ~125 (pyridyl-C5), ~63 (-OCH₂), ~14 (-CH₃) ppm. |

| Mass Spec (ESI+) | m/z = 214.0 [M+H]⁺, 236.0 [M+Na]⁺ |

Application in the Synthesis of Fused Pyridine Heterocycles

The true utility of this compound is demonstrated in its ability to serve as a precursor to complex, fused heterocyclic systems with high therapeutic potential.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[8][9] They are readily synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[10][11] this compound serves as an excellent 1,2-dicarbonyl equivalent for this transformation.

Causality: The reaction proceeds via a double condensation mechanism. The more nucleophilic amine of the diamine attacks the highly electrophilic ketone carbonyl of the glyoxylate. The resulting hemiaminal dehydrates to form an imine. An intramolecular cyclization then occurs as the second amine attacks the ester carbonyl, followed by elimination of ethanol to form the aromatic quinoxaline ring. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the dehydration and cyclization steps.[8]

Experimental Protocol: Synthesis of 2-(6-chloropyridin-3-yl)quinoxalin-3(4H)-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.05 equivalents) in glacial acetic acid (10 mL per mmol of glyoxylate).

-

Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring for 4-6 hours.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or a similar solvent.

Caption: Experimental workflow for quinoxaline synthesis.

Multicomponent Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, found in commercial drugs like Zolpidem and Alpidem.[12][13][14] Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, offer a highly efficient route to these structures. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for synthesizing imidazo-fused heterocycles.

Causality: This reaction is a classic example of isocyanide-based MCRs. First, the 2-aminopyridine condenses with the ketone of the glyoxylate to form an N-acyliminium ion intermediate in situ. This electrophilic species is then trapped by the nucleophilic isocyanide. A subsequent intramolecular cyclization (aza-Wittig type reaction) occurs, leading to the formation of the fused imidazole ring system in a highly atom-economical fashion.[12]

Experimental Protocol: GBB Three-Component Synthesis of an Imidazo[1,2-a]pyridine Derivative

-

Reaction Setup: To a pressure-tolerant vial, add this compound (1.0 equivalent), a substituted 2-aminopyridine (1.0 equivalent), and tert-butyl isocyanide (1.2 equivalents).

-

Solvent and Catalyst: Add methanol as the solvent (5 mL per mmol) followed by scandium(III) triflate (Sc(OTf)₃, 10 mol%) as a Lewis acid catalyst to promote iminium ion formation.

-

Reaction Conditions: Seal the vial and heat the mixture to 80 °C for 24 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.

Caption: Convergence in the GBB multicomponent reaction.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile reagent for the synthesis of novel pyridine-containing heterocycles. Its dual functionality enables chemists to employ both traditional and modern synthetic strategies, such as multicomponent reactions, to rapidly build libraries of complex molecules from simple starting materials. The protocols described herein represent robust and validated methods for accessing high-value scaffolds like quinoxalines and imidazo[1,2-a]pyridines. Future work in this area could explore the utility of the C6-chloro substituent as a handle for post-condensation modifications via cross-coupling chemistry, further expanding the chemical space accessible from this strategic building block and accelerating the discovery of new therapeutic agents.

References

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. longdom.org [longdom.org]

- 10. soc.chim.it [soc.chim.it]

- 11. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]

The Strategic Application of Ethyl 6-chloro-3-pyridylglyoxylate in the Synthesis of Neonicotinoid Agrochemicals: A Technical Guide

Introduction

The relentless pursuit of enhanced agricultural productivity necessitates the development of potent and selective crop protection agents. Within this landscape, Ethyl 6-chloro-3-pyridylglyoxylate emerges as a pivotal, yet underexplored, intermediate with significant potential in the synthesis of neonicotinoid insecticides. This class of agrochemicals, renowned for its systemic action and efficacy against a broad spectrum of sucking insects, has become a cornerstone of modern pest management. The inherent chemical architecture of this compound, featuring the critical 6-chloro-3-pyridyl pharmacophore, positions it as an ideal starting synthon for the construction of these complex molecules. This technical guide provides an in-depth analysis of the applications of this compound in agrochemical synthesis, focusing on a plausible synthetic pathway to neonicotinoids, their mechanism of action, and detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 902837-55-2 | [1][2] |

| Molecular Formula | C₉H₈ClNO₃ | [1][2] |

| Molecular Weight | 213.62 g/mol | [1] |

| Boiling Point | 332°C | [2] |

| Flash Point | 155°C | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

Proposed Synthetic Pathway to Neonicotinoid Insecticides

While direct literature detailing the conversion of this compound to commercial neonicotinoids is scarce, a chemically sound and efficient pathway can be postulated based on established organic transformations. The central strategy involves the conversion of the glyoxylate functional group into an aminomethyl group, thereby generating the key intermediate, 2-chloro-5-aminomethylpyridine. This intermediate is a widely cited precursor in the synthesis of numerous neonicotinoid insecticides.[3][4]

The proposed multi-step synthesis is as follows:

-

Reductive Amination: The direct conversion of the α-ketoester group of this compound to an amino group. This is a highly efficient method for amine synthesis.[5]

-

Ester Reduction: The subsequent reduction of the ester group to a primary alcohol.

-

Conversion to a Leaving Group: Transformation of the hydroxyl group into a better leaving group, such as a tosylate or a halide.

-

Nucleophilic Substitution: Displacement of the leaving group with an appropriate nitrogen-containing nucleophile to form the final neonicotinoid structure.

A more direct, albeit challenging, approach would be the direct reductive amination of the keto group and concurrent reduction of the ester. However, for the purpose of a clear and controllable laboratory synthesis, a stepwise approach is outlined below.

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoid insecticides, the ultimate products derived from this compound, exhibit their potent insecticidal activity by targeting the central nervous system of insects.[5] Specifically, they act as agonists of the nicotinic acetylcholine receptors (nAChRs).[5]

In a healthy insect, the neurotransmitter acetylcholine binds to nAChRs, opening ion channels and propagating nerve impulses. Neonicotinoids mimic acetylcholine and bind to these receptors, but with a much higher affinity and are not easily broken down by the enzyme acetylcholinesterase. This leads to a persistent and irreversible opening of the ion channels, causing overstimulation of the nerve cells, followed by paralysis and eventual death of the insect.[5]

The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the receptor subtypes and their binding affinities.[5]

Caption: Mechanism of Neonicotinoid Action at the Synapse.

Experimental Protocols

The following protocols outline a plausible, step-by-step synthesis of a neonicotinoid insecticide, using this compound as the starting material. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of Ethyl 2-amino-2-(6-chloro-3-pyridyl)acetate via Reductive Amination

This protocol describes the conversion of the keto group of the starting material into a primary amine.

Materials:

-

This compound

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) in small portions.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Safety Precautions: Sodium cyanoborohydride is toxic and should be handled in a fume hood. The reaction can generate hydrogen cyanide gas if the pH becomes too acidic; maintain basic or neutral conditions during workup.

Protocol 2: Synthesis of a Generic Neonicotinoid

This protocol describes the subsequent steps to form a generic neonicotinoid structure from the product of Protocol 1.

Materials:

-

Ethyl 2-amino-2-(6-chloro-3-pyridyl)acetate (from Protocol 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Appropriate electrophile for the target neonicotinoid (e.g., N-nitro-2-iminoimidazolidine for Imidacloprid)

-

Base (e.g., triethylamine)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reduction of the Ester:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Add a solution of Ethyl 2-amino-2-(6-chloro-3-pyridyl)acetate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to yield 2-amino-2-(6-chloro-3-pyridyl)ethanol.

-

-

Formation of the Neonicotinoid:

-

This step is highly dependent on the target molecule. For the synthesis of an Imidacloprid-like structure, the amino alcohol would first be converted to 2-chloro-5-aminomethylpyridine, which is a known intermediate.[4]

-

A more direct, albeit hypothetical, approach would involve the reaction of the amino alcohol with a suitable electrophile.

-

Dissolve the 2-amino-2-(6-chloro-3-pyridyl)ethanol (1 equivalent) and the appropriate electrophile (e.g., N-nitro-2-iminoimidazolidine, 1.1 equivalents) in a suitable solvent like acetonitrile.

-

Add a base such as triethylamine (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, remove the solvent, and purify the crude product by recrystallization or column chromatography.

-

Safety Precautions: Lithium aluminum hydride reacts violently with water. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions and behind a safety shield.

Caption: Generalized workflow for the synthesis of neonicotinoids.

Conclusion

This compound represents a valuable and strategically important building block for the synthesis of neonicotinoid insecticides. Its core structure provides a direct entry point to the essential 6-chloro-3-pyridyl moiety that defines this class of agrochemicals. While further research is needed to optimize the synthetic routes from this specific precursor, the application of established chemical transformations, such as reductive amination, offers a clear and promising path forward. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to the innovation and development of next-generation crop protection solutions.

References

- 1. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

A Technical Guide to the Strategic Application of Ethyl 6-chloro-3-pyridylglyoxylate in Pharmaceutical Synthesis

Abstract: Ethyl 6-chloro-3-pyridylglyoxylate (ECPG) is a highly functionalized building block poised for significant application in modern pharmaceutical and agrochemical synthesis. Its structure, featuring a reactive α-ketoester moiety appended to a versatile 6-chloropyridine core, offers multiple handles for complex molecule construction. This guide elucidates the strategic value of ECPG, focusing on its pivotal role in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines, through multicomponent reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss downstream modifications that leverage the compound's full synthetic potential, thereby establishing ECPG as a key intermediate in drug discovery pipelines.

Introduction to this compound (ECPG)

The pursuit of novel therapeutic agents often hinges on the efficient construction of complex molecular architectures.[1] Key intermediates that offer convergent and diversity-oriented synthetic pathways are therefore of immense value.[2] this compound (ECPG) is one such intermediate, embodying features that are highly sought after in medicinal chemistry.

1.1. Physicochemical Properties and Structural Features

ECPG is a crystalline solid whose strategic importance is derived from two key structural components:

-

The Ethyl Glyoxylate Moiety: The α-ketoester group is a powerful electrophile. The ketone is highly susceptible to nucleophilic attack, making it an ideal substrate for condensation and cyclization reactions. The adjacent ester provides a site for potential hydrolysis or amidation in later synthetic steps.

-

The 6-Chloro-3-pyridyl Core: The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The chlorine atom at the 6-position is not merely a substituent; it is a versatile functional handle for post-synthesis modification via cross-coupling reactions, enabling rapid analogue generation.

| Property | Value | Reference |

| CAS Number | 902837-55-2 | [Alfa Chemistry] |

| Molecular Formula | C₉H₈ClNO₃ | [Alfa Chemistry] |

| Molecular Weight | 213.62 g/mol | [Alfa Chemistry] |

| Appearance | White to off-white solid | Generic |

| Storage | 2-8°C, under inert atmosphere | [3] |

1.2. Safety and Handling Considerations

As with any reactive chemical intermediate, proper handling of ECPG is paramount. While specific toxicity data for ECPG is limited, related chloro-substituted pyridines and reactive carbonyl compounds warrant caution. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent hydrolysis.[3]

Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs (e.g., Zolpidem, Alpidem) and clinical candidates with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5][6][7] ECPG is an exceptional precursor for this scaffold via the Groebke–Blackburn–Bienaymé Reaction (GBBR), a powerful isocyanide-based multicomponent reaction (MCR).[8][9]

2.1. Mechanistic Overview: The Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is a one-pot, three-component reaction that combines an amidine (like 2-aminopyridine), a carbonyl compound (ECPG), and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridine-3-amines.[8][10] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to generate complex molecules in a single step.[11][12]

The generally accepted mechanism proceeds as follows:

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the ketone of ECPG to form a reactive iminium intermediate.

-

Nucleophilic Attack: The isocyanide, acting as a "convertible" nucleophile, attacks the electrophilic iminium carbon.

-

Intramolecular Cyclization: This forms a nitrilium intermediate, which undergoes a subsequent 5-endo-dig intramolecular cyclization. The nucleophilic pyridine nitrogen attacks the electrophilic carbon of the nitrilium ion.

-

Tautomerization/Aromatization: A final proton transfer step results in the stable, aromatic imidazo[1,2-a]pyridine product.

Causality of Component Choice: ECPG is an ideal carbonyl component for the GBBR. Its ketone is sufficiently electrophilic to readily form the iminium intermediate under mild, acid-catalyzed conditions. The presence of the electron-withdrawing pyridine ring and ester group enhances this reactivity. The use of alcohols like methanol or ethanol as solvents is common and has been shown to not only act as a medium but also as a cocatalyst, accelerating key steps.[13]

Mandatory Visualization

Caption: A simplified workflow of the GBBR using ECPG as the carbonyl component.

2.2. Detailed Experimental Protocol: GBBR Synthesis

This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine derivative using ECPG.

-

Objective: To synthesize Ethyl 6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridine-2-carboxylate.

-

Materials:

-

This compound (ECPG) (1.0 equiv, e.g., 213.6 mg, 1.0 mmol)

-

2-Amino-5-chloropyridine (1.0 equiv, e.g., 128.5 mg, 1.0 mmol)

-

tert-Butyl isocyanide (1.1 equiv, e.g., 91.4 mg, 1.1 mmol)

-

p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv, e.g., 19.0 mg, 0.1 mmol)

-

Methanol (anhydrous, 5 mL)

-

-

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 2-amino-5-chloropyridine (1.0 mmol), and PTSA (0.1 mmol).

-

Add anhydrous methanol (5 mL) to dissolve the solids.

-

Begin stirring the mixture at room temperature.

-

Add tert-butyl isocyanide (1.1 mmol) dropwise to the stirring solution.

-

Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

-

-

Expected Outcome: The protocol should yield the desired trisubstituted imidazo[1,2-a]pyridine as a solid. The yield and purity should be determined by weighing the final product and analyzing it via ¹H NMR and LC-MS.

Downstream Modifications: Unlocking Molecular Diversity

A key advantage of using ECPG is that the resulting imidazo[1,2-a]pyridine product retains the chlorine atom, which serves as a valuable anchor for further diversification. This allows for the rapid exploration of the chemical space around the core scaffold, a critical activity in lead optimization.

3.1. Leveraging the Chlorine Atom: Palladium-Catalyzed Cross-Coupling

The chloro-substituent on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This enables the introduction of a wide array of aryl, heteroaryl, or amino groups at this position, significantly expanding the molecular diversity from a single MCR product.

Mandatory Visualization

Caption: Diversification of the ECPG-derived scaffold via cross-coupling.

3.2. Example Protocol: Suzuki-Miyaura Cross-Coupling

-

Objective: To couple phenylboronic acid to the 6-position of the imidazo[1,2-a]pyridine core synthesized in section 2.2.

-

Materials:

-

GBBR Product (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

In a reaction vial, combine the GBBR product (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the 6-phenyl substituted product.

-

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for rapid assembly of the medicinally important imidazo[1,2-a]pyridine scaffold via the highly efficient Groebke–Blackburn–Bienaymé multicomponent reaction. The retention of the chlorine atom provides a crucial point for late-stage functionalization, enabling the creation of diverse compound libraries from a common precursor. This combination of convergent synthesis and diversification potential solidifies the role of ECPG as a cornerstone intermediate for developing next-generation therapeutics. Future applications will likely see its use in automated synthesis platforms and the construction of other complex heterocyclic systems relevant to both pharmaceutical and agrochemical research.

References

- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Organic Chemistry of Ethyl 6-chloro-3-pyridylglyoxylate: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Ethyl 6-chloro-3-pyridylglyoxylate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a reactive α-ketoester moiety attached to a 6-chloropyridine ring, renders it a valuable synthon for the construction of a diverse array of more complex heterocyclic systems. The strategic placement of the chloro-substituent and the glyoxylate group provides multiple reaction sites, allowing for a range of chemical transformations. This guide will provide an in-depth exploration of the core mechanisms of action of this compound in organic reactions, offering insights into its reactivity and application in the synthesis of novel compounds. This compound is a known intermediate in the production of agrochemicals and other industrial chemicals.[1]

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is predominantly governed by the interplay of its two key functional groups: the α-ketoester and the 6-chloropyridine ring.

1. The α-Ketoester Moiety: A Hub of Nucleophilic Attack

The vicinal arrangement of the ketone and ester carbonyl groups in the glyoxylate functionality creates a highly electrophilic system. Theoretical calculations on similar α-ketoesters have shown that the ketone carbonyl is generally more electrophilic and thus more susceptible to initial nucleophilic attack than the ester carbonyl.[2] This preferential reactivity is a cornerstone of its synthetic utility.

-

Nucleophilic Addition to the Ketone: A primary mechanism of action involves the nucleophilic addition of various reagents, such as organometallics (e.g., Grignard reagents), enolates, and amines, to the ketone carbonyl. This initially forms a tetrahedral intermediate which can then be protonated to yield a tertiary alcohol.

-

Nucleophilic Acyl Substitution at the Ester: While the ketone is more reactive, the ester group can also undergo nucleophilic acyl substitution, particularly with strong nucleophiles or under conditions that favor this pathway. This typically involves the initial formation of a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to yield a new carbonyl derivative (e.g., an amide or a different ester).

2. The 6-Chloropyridine Ring: A Site for Nucleophilic Aromatic Substitution

The presence of a chlorine atom on the pyridine ring, which is an electron-deficient aromatic system, allows for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom and the glyoxylate substituent at the 3-position further activate the ring towards nucleophilic attack, particularly at the 6-position where the chlorine is located. This enables the displacement of the chloride ion by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for introducing new functional groups onto the pyridine core.

In-Depth Mechanism: Cyclocondensation with Binucleophiles

A powerful application of this compound is its use in cyclocondensation reactions with binucleophiles to construct novel heterocyclic scaffolds. A prime example is the reaction with diamines, such as ethylenediamine, to form substituted pyrazinones.

The reaction of α-ketoesters with ethylenediamine derivatives is a known method for the synthesis of pyrazinone and quinoxalinone heterocycles.[2] The mechanism proceeds through a series of nucleophilic additions and a final intramolecular cyclization with dehydration.

Plausible Mechanistic Pathway:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on the more electrophilic ketone carbonyl of this compound. This forms a tetrahedral intermediate.

-

Proton Transfer and Imine Formation: A proton transfer from the nitrogen to the oxygen, followed by the elimination of a water molecule, leads to the formation of an imine intermediate.

-

Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl. This results in the formation of a five-membered ring intermediate.

-

Elimination and Tautomerization: The tetrahedral intermediate collapses, eliminating ethanol. A subsequent tautomerization of the resulting cyclic imine yields the more stable aromatic pyrazinone ring system.

Caption: Plausible mechanism for the cyclocondensation of this compound with ethylenediamine.

Experimental Protocol: Synthesis of a Pyrazinone Derivative

The following is a representative, step-by-step methodology for the cyclocondensation reaction. This protocol is based on established procedures for similar reactions of α-ketoesters with diamines.[2]

Materials:

-

This compound

-

Ethylenediamine

-

Ethanol (anhydrous)

-

Acetic Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add ethylenediamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazinone derivative.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common solvent for such reactions as it is polar enough to dissolve the reactants and is relatively unreactive under these conditions.

-

Catalyst: Acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack. It also aids in the dehydration step.

-

Work-up: The sodium bicarbonate wash is crucial to neutralize the acetic acid catalyst and any acidic byproducts.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Quantitative Data Summary

The following table summarizes expected outcomes for the cyclocondensation reaction based on analogous transformations reported in the literature.

| Reactant 1 | Reactant 2 | Product Yield (%) | Reaction Time (h) | Ref. |

| Ethyl Pyruvoylformate | Ethylenediamine | 70-85 | 4-6 | [2] |

| Ethyl Benzoylformate | o-Phenylenediamine | 65-80 | 6-8 | [2] |

| This compound | Ethylenediamine | Estimated: 60-75 | Estimated: 5-7 | - |

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its dual functionality allows for a range of transformations, including nucleophilic additions and substitutions at the α-ketoester moiety and nucleophilic aromatic substitution at the 6-chloropyridine ring. The in-depth analysis of its cyclocondensation with diamines showcases its utility in the construction of complex heterocyclic systems, which are of significant interest in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its mechanisms of action is paramount for harnessing its full synthetic potential.

References

Spectroscopic Analysis of Ethyl 6-chloro-3-pyridylglyoxylate: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of a Key Synthetic Intermediate

Foreword

Molecular Structure and Spectroscopic Overview

Ethyl 6-chloro-3-pyridylglyoxylate possesses a distinct molecular architecture comprising a 6-chloropyridine ring linked to an ethyl glyoxylate moiety. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₉H₈ClNO₃

Molecular Weight: 213.62 g/mol

Structure:

Caption: Molecular structure of this compound.

This guide will systematically deconstruct the anticipated data from each of these analytical techniques, providing the theoretical basis for spectral interpretation and the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The analysis is based on chemical shift (δ), integration, and multiplicity.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Doublet (d) | 1H | H-2 (Pyridine) | This proton is ortho to the electron-withdrawing glyoxylate group and the ring nitrogen, leading to a significant downfield shift. |

| ~8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) | This proton is coupled to both H-2 and H-5 and is deshielded by the adjacent glyoxylate group. |

| ~7.5 - 7.7 | Doublet (d) | 1H | H-5 (Pyridine) | This proton is adjacent to the chlorine atom and coupled to H-4. |

| ~4.4 - 4.6 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| ~1.3 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region. |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (D1, typically 1-2 seconds), and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C=O (Ketone) | The ketone carbonyl carbon is highly deshielded. |

| ~162 - 165 | C=O (Ester) | The ester carbonyl carbon is also deshielded but typically appears upfield from a ketone. |

| ~155 - 158 | C-6 (Pyridine) | The carbon atom bonded to the chlorine atom and adjacent to the nitrogen. |

| ~150 - 153 | C-2 (Pyridine) | The carbon atom adjacent to the nitrogen and the glyoxylate substituent. |

| ~138 - 141 | C-4 (Pyridine) | Aromatic carbon deshielded by the adjacent glyoxylate. |

| ~128 - 132 | C-3 (Pyridine) | The carbon atom to which the glyoxylate group is attached. |

| ~124 - 127 | C-5 (Pyridine) | Aromatic carbon influenced by the adjacent chlorine. |

| ~62 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~13 - 15 | -OCH₂CH₃ | The methyl carbon of the ethyl ester in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~1730 - 1750 | Strong | C=O (Ester) | Stretch |

| ~1690 - 1710 | Strong | C=O (Ketone) | Stretch |

| ~1550 - 1600 | Medium | C=C, C=N (Pyridine) | Ring Stretch |

| ~1200 - 1300 | Strong | C-O (Ester) | Stretch |

| ~700 - 800 | Strong | C-Cl | Stretch |

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in confirming the structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 213) should be observed. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and success of their subsequent scientific endeavors. The predicted data and methodologies presented herein serve as a valuable reference for the interpretation of experimentally acquired spectra.

An In-depth Technical Guide to the Stability and Storage of Ethyl 6-chloro-3-pyridylglyoxylate

Prepared by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for Ethyl 6-chloro-3-pyridylglyoxylate is not extensively available in the public domain. This guide is therefore based on established principles of chemical stability, the known reactivity of its constituent functional groups (a chloropyridine ring and an α-keto ester), and regulatory guidelines for the stability testing of active pharmaceutical ingredients (APIs). The recommendations herein should be supplemented with compound-specific experimental data.

Introduction: The Chemical Context of this compound

This compound is a multifaceted organic molecule featuring a halogenated pyridine ring linked to an ethyl glyoxylate moiety. This unique architecture, combining a heterocyclic aromatic system with a reactive α-keto ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The inherent reactivity of its functional groups, however, necessitates a thorough understanding of its chemical stability to ensure its quality, efficacy, and safety throughout its lifecycle.

The purpose of stability testing is to provide evidence of how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This guide provides a comprehensive overview of the potential stability challenges associated with this compound and outlines a systematic approach to its storage and handling, based on forced degradation principles and the reactivity of analogous structures.[3][4]

Part 1: Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the chemical properties of the chloropyridine ring and the α-keto ester functional group. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and pathways.[3][4][5]

Hydrolytic Stability

Hydrolysis is a primary concern for the ester functionality. The reaction with water can be catalyzed by both acidic and basic conditions.

-